Cas no 55687-07-5 (2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol)

2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol is a quinoxaline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-substituted quinoxaline core linked to an ethanolamine moiety, offering versatility as an intermediate in synthetic chemistry. The compound's reactive sites enable further functionalization, making it valuable for developing biologically active molecules. Its chlorinated aromatic system may contribute to enhanced stability and binding affinity in target interactions. Researchers utilize this compound in the synthesis of heterocyclic compounds, particularly in medicinal chemistry for exploring antimicrobial or antitumor agents. Proper handling is required due to its reactive functional groups. Storage under inert conditions is recommended to maintain stability.
2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol structure
55687-07-5 structure
Product Name:2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol
CAS No:55687-07-5
MF:C10H10ClN3O
MW:223.658900737762
MDL:MFCD01833004
CID:89863
PubChem ID:1580094
Update Time:2025-08-05

2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-(2-hydroxyethylamino)quinoxaline
    • 2-[(3-chloro-2-quinoxalinyl)amino]Ethanol
    • 2-[(3-CHLOROQUINOXALIN-2-YL)AMINO]ETHANOL
    • 2-((3-Chloropropyl)thio)propanenitrile
    • 2-(3-chloropropylthio)propanenitrile
    • 2-(3-chloro-quinoxalin-2-ylamino)-ethanol
    • AK103608
    • AM806594
    • ANW-64645
    • CTK8C0416
    • KB-219923
    • 2-((3-chloroquinoxalin-2-yl)amino)ethan-1-ol
    • 55687-07-5
    • 2-[(3-Chloroquinoxalin-2-yl)amino]ethan-1-ol, AldrichCPR
    • Z1509726929
    • 2-((3-chloroquinoxalin-2-yl)amino)ethanol
    • SCHEMBL1259522
    • DTXSID901269917
    • F3099-6741
    • Oprea1_603370
    • CS-0364059
    • AKOS002256837
    • 2-[(3-Chloroquinoxalin-2-Yl)Amino]Ethan-1-Ol
    • MFCD01833004
    • AI-204/31690010
    • DB-302610
    • 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol
    • MDL: MFCD01833004
    • Inchi: 1S/C10H10ClN3O/c11-9-10(12-5-6-15)14-8-4-2-1-3-7(8)13-9/h1-4,15H,5-6H2,(H,12,14)
    • InChI Key: GNQMYLLXURWBSI-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC2C=CC=CC=2N=1)NCCO

Computed Properties

  • Exact Mass: 223.0514
  • Monoisotopic Mass: 223.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58A^2
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.439
  • Boiling Point: 403.6°C at 760 mmHg
  • Flash Point: 197.9°C
  • Refractive Index: 1.713
  • PSA: 58.04
  • LogP: 1.76040

2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol Pricemore >>

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Additional information on 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol

Professional Introduction to Compound with CAS No. 55687-07-5 and Product Name: 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol

Compound with the CAS number 55687-07-5, specifically identified as 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoxaline derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a chloro substituent on the quinoxaline ring and an aminoethyl side chain imparts unique chemical properties that make this compound a promising candidate for further investigation in drug discovery.

The 3-Chloroquinoxalin-2-yl moiety is a critical feature of this compound, contributing to its reactivity and interaction with biological targets. Quinoxalines, in general, are known for their role as intermediates in the synthesis of various pharmacologically active agents. The chloro group enhances the electrophilicity of the ring system, facilitating nucleophilic substitution reactions that can be exploited in medicinal chemistry. This structural motif has been explored in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties.

The aminoethan-1-ol part of the molecule introduces a hydrophilic aminoethyl chain, which can influence solubility and metabolic stability. This feature is particularly important in drug design, as it can enhance bioavailability and reduce toxicity. The combination of the hydrophobic quinoxaline ring and the hydrophilic aminoethyl chain creates a balanced molecule that may exhibit favorable pharmacokinetic profiles. Such structural attributes are often leveraged in the development of novel therapeutics targeting complex diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol with greater accuracy. These tools allow for the virtual screening of large compound libraries, identifying potential hits that can be further optimized. Studies have shown that quinoxaline derivatives can interact with various enzymes and receptors, making them attractive candidates for drug development. For instance, modifications to the chloroquinoxaline scaffold have led to compounds with enhanced binding affinity to specific protein targets, which is crucial for therapeutic efficacy.

In vitro studies have begun to elucidate the mechanisms by which 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol may exert its effects. Initial research suggests that this compound can modulate pathways involved in inflammation and cell proliferation. The interaction between the quinoxaline ring and biological targets appears to be mediated by hydrogen bonding and hydrophobic interactions, which are key factors in drug-receptor binding. Furthermore, the aminoethyl side chain may participate in salt bridge formation or other non-covalent interactions, further stabilizing the compound-receptor complex.

The potential therapeutic applications of 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol are broad and varied. Given its structural similarity to known bioactive molecules, it may find utility in treating conditions such as cancer, autoimmune diseases, and infectious disorders. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models. These investigations aim to provide a foundation for future clinical trials, where the compound can be tested in human populations.

The synthesis of 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the quinoxaline core. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis.

Quality control measures are essential for ensuring the consistency and reliability of pharmaceutical compounds like 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify purity and structural integrity. These methods provide detailed information about the compound's chemical composition, allowing researchers to confirm its identity and assess its quality.

The future prospects for 2-(3-Chloroquinoxalin-2-yl)aminoethan-1-ol are promising, given its unique structural features and potential biological activities. Ongoing research aims to optimize its pharmacological properties through structure-based drug design approaches. By leveraging computational tools and experimental data, scientists hope to develop derivatives with improved efficacy, selectivity, and tolerability. Such efforts could lead to novel therapeutics that address unmet medical needs.

In conclusion,2-(3-Chloroquinoxalin-2-y laminoethan -1 -ol (CAS No. 55687 -07 -5) represents a fascinating compound with significant potential in pharmaceutical research . Its structural features , combined with recent advancements in drug discovery technologies , position it as a valuable candidate for further exploration . As our understanding of biological pathways continues to grow , compounds like this one will play an increasingly important role in developing innovative treatments for human diseases .

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